(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide is a chiral compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and an amino group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Amination: The amino group is added through a reductive amination process.
Final Coupling: The final step involves coupling the piperidine derivative with 3-methyl-butyramide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzyl-piperidin-3-yl)-isopropyl-amine
- (S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amine
- (S)-1-Benzyl-3-N-BOC-aminopiperidine
Uniqueness
(S)-2-Amino-N-(1-benzyl-piperidin-3-yl)-3-methyl-butyramide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its chiral nature also adds to its distinctiveness, making it a valuable compound for enantioselective studies and applications.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and uniqueness in comparison to similar compounds
Properties
IUPAC Name |
(2S)-2-amino-N-(1-benzylpiperidin-3-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-9-6-10-20(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15?,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIKMZFDHZAZOP-LYKKTTPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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